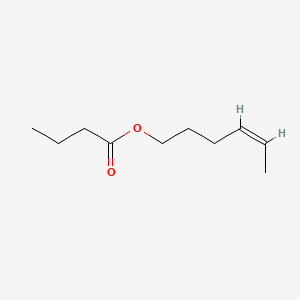

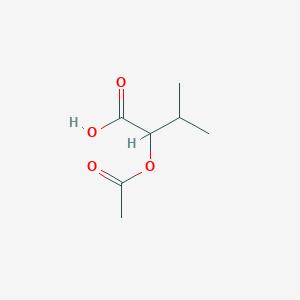

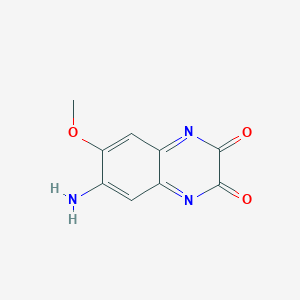

![molecular formula C7H3Br2NS B3279769 4,6-二溴苯并[d]噻唑 CAS No. 700-48-1](/img/structure/B3279769.png)

4,6-二溴苯并[d]噻唑

描述

Thiazoles are a group of organic compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles .

Synthesis Analysis

Thiazoles can be synthesized through various methods. For example, one study reported the synthesis of a bromo derivative of a benzofused 1,2,5-thiadiazole, which was obtained from the bromination of benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. For instance, they can act as electron-withdrawing building blocks in the synthesis of organic dyes . They can also be used as potential visible-light organophotocatalysts .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

化学和合成

- 噻唑衍生物,包括与 4,6-二溴苯并[d]噻唑相关的衍生物,由于存在于许多天然和合成医药重要化合物中,因此在药物化学中具有重要意义。它们显示出多种生物活性,例如抗菌、抗逆转录病毒、抗真菌和抗癌特性 (Chhabria 等人,2016 年)。

- 化合物 4,8-二溴苯并[1,2-c;4,5-c']双[1,2,5]噻二唑,与 4,6-二溴苯并[d]噻唑密切相关,已合成用于低带隙材料,展示了此类衍生物在材料科学中的实用性 (Tam 等人,2010 年)。

光伏和电子应用

- 基于噻唑的共轭聚合物,可能包括 4,6-二溴苯并[d]噻唑衍生物,用于开发金属离子的荧光传感器,表明它们在电子和传感应用中的潜力 (Li 等人,2015 年)。

生物医学研究

- 与 4,6-二溴苯并[d]噻唑类似的噻唑衍生物已在合成新型抗癌剂中显示出前景。它们已针对各种癌细胞系评估了细胞毒性,强调了它们在癌症研究中的潜力 (Mohareb 等人,2017 年)。

- 基于 4,5,6,7-四氢苯并[d]噻唑-2,6-二胺衍生物的抑制剂(在结构上与 4,6-二溴苯并[d]噻唑相关)已研究其在抑制细菌 DNA 促旋酶中的作用,证明了它们在抗菌研究中的应用 (Enriz 等人,2023 年)。

材料科学和光电学

- 4,6-二溴苯并[d]噻唑的衍生物已用于高效合成染料敏化太阳能电池 (DSSC) 和有机发光二极管 (OLED) 中的材料,显示了它们在先进材料应用中的多功能性 (Chmovzh 等人,2022 年)。

环境应用

- 关于能够降解含有噻唑环的杀菌剂(如噻苯达唑)的细菌聚落的研究表明,了解噻唑衍生物的生物降解具有环境意义。这项研究对于开发生物方法来解毒污染环境至关重要 (Perruchon 等人,2017 年)。

缓蚀

- 一些噻唑已被研究其作为缓蚀剂的潜力,证明了噻唑衍生物在工业应用中的广泛适用性 (Farahati 等人,2019 年)。

作用机制

Target of Action

4,6-Dibromobenzo[d]thiazole is a derivative of benzothiazole, a class of compounds known for their diverse biological activities . The primary targets of these compounds are often associated with their antimicrobial, antifungal, and antitumor properties . .

Mode of Action

tuberculosis . The interaction of these compounds with their targets often results in the inhibition of the target’s function, leading to the observed biological effects .

Biochemical Pathways

Pharmacokinetics

The properties of benzothiazole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

tuberculosis , suggesting that they may interfere with the survival and proliferation of this bacterium.

Action Environment

The action of 4,6-Dibromobenzo[d]thiazole can be influenced by various environmental factors. For instance, the reactivity of 4-bromoisoBBT, a related compound, has been found to be close to that of 4,8-dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) in aromatic nucleophilic substitution reactions . This suggests that the reactivity and, consequently, the action of 4,6-Dibromobenzo[d]thiazole can be influenced by the presence of other chemical species in its environment.

未来方向

Bromoderivatives of benzofused 1,2,5-thiadiazoles, which could include “4,6-Dibromobenzo[d]thiazole”, are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials . They could potentially be used in the development of dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and organic field effect transistors (OFETs) .

生化分析

Biochemical Properties

4,6-Dibromobenzo[d]thiazole, like other thiazoles, has been found to interact with various enzymes, proteins, and other biomolecules. For instance, thiazoles are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Molecular Mechanism

It is known that thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom This suggests that 4,6-Dibromobenzo[d]thiazole could potentially interact with biomolecules through these mechanisms

属性

IUPAC Name |

4,6-dibromo-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NS/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQFYLMDHBRKCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC=N2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313232 | |

| Record name | 4,6-Dibromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-48-1 | |

| Record name | 4,6-Dibromobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3279718.png)

![N-[(4-bromophenyl)methyl]cyclopentanamine](/img/structure/B3279775.png)

![4,6-Bis(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3279781.png)